6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound with a unique structure that includes a diazinane ring, a prop-2-enyl group, and a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, and other biological targets.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one include other diazinane derivatives with different substituents. Examples include:
- 6-Methyl-5-prop-2-enyl-2-thioxo-1,3-diazinan-4-one
- 6-Methyl-5-prop-2-enyl-2-oxo-1,3-diazinan-4-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
6-methyl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3,5-6H,1,4H2,2H3,(H2,9,10,11,12) |
InChI Key |
LIWNITINCUSSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=S)N1)CC=C |
Origin of Product |
United States |
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